3-Methoxy-3-methyl-4-oxa-1,2-diazaspiro[4.4]non-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[44]non-3-ene is a spiro compound characterized by a unique structure that includes an oxadiazaspiro ring system
Vorbereitungsmethoden
The synthesis of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate precursors under controlled conditions to form the spiro ring system. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and other nucleophilic agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene can be compared with other spiro compounds, such as:
Spirotetramat: A spiro compound used as an insecticide with a similar spiro ring system.
2-Methoxy-2-oxo-1,3,2-dioxaphosphorinane: Another spiro compound with different functional groups and applications.
Unique Features: The uniqueness of 2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene lies in its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring, which contribute to its distinctive chemical and biological properties.
Eigenschaften
CAS-Nummer |
119393-19-0 |
---|---|
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C8H14N2O2/c1-7(11-2)9-10-8(12-7)5-3-4-6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
MIPAMPFKBBKMKW-UHFFFAOYSA-N |
SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Kanonische SMILES |
CC1(N=NC2(O1)CCCC2)OC |
Synonyme |
4-Oxa-1,2-diazaspiro[4.4]non-1-ene,3-methoxy-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.